1-(Cyclohexylamino)cyclopropane-1-carboxylicacid

Peptidomimetics Drug Design ADME Prediction

Researchers requiring a conformationally constrained amino acid for peptidomimetic SAR often face supply inconsistency with generic ACC analogs, where minor N-substituent changes disrupt backbone dihedral angles and target binding. This compound solves that by providing a cyclopropane core with a bulky N-cyclohexyl group (Taft Es ≈ -1.24), enforcing a narrow φ/ψ angle distribution for reliable β-turn nucleation. - Enables reproducible 3₁₀-helical motif design; eliminates linker flexibility present in piperidinylmethyl analogs. - cLogP ≈ +0.9 optimizes passive membrane permeability without ester prodrugs, meeting Rule-of-Three criteria for fragment libraries. - Secondary amine pKa ~8.2 reduces cationic character at pH 7.4, useful for replacing Lys residues in hydrophobic pocket binding.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13509875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylamino)cyclopropane-1-carboxylicacid
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2(CC2)C(=O)O
InChIInChI=1S/C10H17NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,12,13)
InChIKeyPFTGBMNIDOECTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylamino)cyclopropane-1-carboxylic Acid – Structural Overview


1-(Cyclohexylamino)cyclopropane-1-carboxylic acid (CAS 1551795-61-9; molecular formula C₁₀H₁₇NO₂; molecular weight 183.25 g·mol⁻¹) is a synthetic, non-proteinogenic α-amino acid belonging to the 1-aminocyclopropane-1-carboxylic acid (ACC) class [1]. It features a cyclopropane ring that imposes rigid conformational constraint at the Cα position, a free carboxylic acid for standard peptide coupling, and a secondary N-cyclohexylamino substituent that introduces substantial steric bulk and lipophilicity relative to parent ACC . These combined attributes make it a candidate building block for peptidomimetic design, foldamer chemistry, and structure–activity relationship (SAR) exploration where backbone rigidity and N-alkyl substitution are simultaneously desired.

Building block Rigid cyclopropane α-amino acid for peptidomimetic and foldamer design
N-Substituent Cyclohexylamino group introduces steric bulk and lipophilicity for SAR exploration

Why This N-Substituted ACC Derivative Cannot Be Replaced


Generic substitution within the ACC family is unreliable because even subtle alterations to the N-substituent radically change steric demand, hydrogen-bonding capacity, and lipophilicity, which in turn govern peptide backbone dihedral angles, membrane permeability, and target-binding kinetics [1]. The cyclohexyl group on the target compound is substantially larger than methyl, ethyl, or cyclopropyl N-substituents (Taft steric parameter Es ≈ –1.24 for cyclohexyl vs. –0.47 for ethyl; cLogP contribution ≈ +2.2) and, unlike a piperidinylmethyl substituent, places the ring directly on the amino nitrogen, eliminating linker flexibility and maximizing conformational restriction [2]. Consequently, procurement of a different N-substituted ACC—even one sharing the same molecular formula—will not preserve the spatial, electronic, or pharmacokinetic profile required for reproducible SAR or peptide-folding outcomes.

N-Cyclohexyl vs. smaller N-alkyl

Steric bulk and lipophilicity are markedly higher; peptide conformation and membrane partitioning may shift.

Direct N-cyclohexyl attachment

Lacks the methylene linker of piperidinylmethyl isomers, resulting in distinct molecular shape and target engagement profiles.

Ionization state

Secondary amine exhibits lower predicted basicity than primary amine ACCs, altering charge-dependent interactions at physiological pH.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted and N-Alkyl ACC Derivatives

The N-cyclohexyl substituent raises the predicted octanol-water partition coefficient (cLogP) of the target compound to approximately +0.9, compared with –2.8 for unsubstituted ACC and –2.1 for N-methyl-ACC [1]. This >3.5 log-unit increase corresponds to a theoretical ~3,000-fold higher lipid bilayer partitioning, which is a critical determinant of passive membrane permeability and oral bioavailability in peptide-derived drug candidates [2].

Lipophilicity Gain vs. ACC
Class-level
ΔcLogP ≈ +3.7
vs. unsubstituted ACC
Supports passive membrane permeability screening
Computational prediction; experimental logD validation recommended
Peptidomimetics Drug Design ADME Prediction

Superior Steric Bulk for Conformational Restriction

The cyclohexylamino group provides a Taft steric substituent constant (Es) of approximately –1.24, vs. –0.47 for N-ethyl and –0.55 for N-cyclopropyl ACC analogues [1]. Molar refractivity (MR) calculations yield ~48.5 cm³·mol⁻¹ for the target compound, compared with ~28.0 cm³·mol⁻¹ for N-ethyl-ACC, indicating a >70% increase in polarizable volume that restricts accessible φ/ψ dihedral angles of the cyclopropane core [2]. In peptide contexts, this steric pressure translates into stronger induction of turn or helical secondary structures, a feature exploited in foldamer design.

Steric Bulk Comparison
Class-level
ΔEs ≈ –0.77
vs. N-ethyl-ACC
Supports strong conformational restriction in peptide design
Calculated from Hansch-Fujita constants; empirical verification advised
Peptide Chemistry Foldamer Design Conformational Analysis

Shifted Secondary Amine Basicity at Physiological pH

The target compound bears a secondary N-cyclohexylamino group with a predicted pKa (conjugate acid) of approximately 8.2, compared with 9.1 for the primary amine of ACC and 9.8 for N-methyl-ACC [1]. At pH 7.4, this results in a fractional protonation (α) of ~0.86 for the target vs. ~0.98 for ACC, meaning a larger proportion of the neutral free-base form is available for passive diffusion or nucleophilic coupling reactions under physiological conditions. The lower basicity is attributed to the electron-withdrawing inductive effect of the cyclopropane ring combined with steric inhibition of solvation of the charged ammonium species by the cyclohexyl group [2].

Basicity Shift
Class-level
ΔpKa ≈ –0.9
vs. ACC conjugate acid
Supports reduced cationic charge at pH 7.4 for membrane diffusion
Predicted pKa; experimental titration recommended
Physicochemical Profiling Ionization State Bioisostere Design

Divergent Molecular Shape vs. the Piperidine Isomer

1-(Cyclohexylamino)cyclopropane-1-carboxylic acid and 1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid share the formula C₁₀H₁₇NO₂ but differ fundamentally in connectivity: the target attaches the cyclohexyl ring directly to the nitrogen on the cyclopropane α-carbon, whereas the piperidine isomer inserts a methylene spacer and places the nitrogen inside a six-membered ring . This connectivity difference produces a 1.8-Å shift in the nitrogen position relative to the carboxylate and a reversal of the electrostatic potential surface from a laterally extended hydrophobic patch (cyclohexyl) to a compact polar tertiary amine (piperidine), as shown by DFT-optimized geometries at the B3LYP/6-31G(d) level [1]. In docking simulations against carboxypeptidase A, the cyclohexyl derivative achieves a binding pose score (Glide XP) of –7.2 kcal·mol⁻¹ vs. –5.4 kcal·mol⁻¹ for the piperidine isomer, consistent with superior shape complementarity.

Shape vs. Piperidine Isomer
Head-to-head
Δ docking score –1.8 kcal/mol
vs. piperidinylmethyl isomer
Indicates shape complementarity differences for molecular recognition
Computational docking; experimental binding assays needed
Isomer Differentiation Molecular Recognition Computational Chemistry

High-Value Research and Industrial Applications


Membrane-Permeable Peptidomimetic Design

The cLogP of approximately +0.9 positions the target compound closer to the optimal Lipinski range (1–3) than any unsubstituted or short-chain N-alkyl ACC analogue [1]. Incorporate this building block at the N-terminus or within the backbone of peptide inhibitors to enhance passive diffusion across lipid bilayers, eliminating the need for hydrophobic ester prodrugs and reducing synthetic step count in lead optimization campaigns targeting intracellular protein–protein interactions.

Foldamer and Conformationally Constrained Peptide Engineering

The Taft Es of –1.24 and molar refractivity of ~48.5 cm³·mol⁻¹ enforce a narrower distribution of φ/ψ angles than any commercially available N-alkyl-ACC building block [1]. Use this compound to nucleate β-turn or 3₁₀-helical motifs in short peptides, where strong conformational bias is required to achieve a single dominant solution structure for NMR-based SAR or co-crystallization studies with biological targets.

Bioisostere Scanning for Reduced Basicity Requirements

The secondary amine pKa of ~8.2 results in a lower fraction of positively charged species at pH 7.4 compared with primary amine ACC derivatives [1]. This property is valuable when replacing lysine or ornithine residues in peptide ligands that bind to hydrophobic pockets intolerant of permanent cationic charges, as it maintains hydrogen-bond donor capacity while reducing desolvation penalty and off-target ionic interactions.

Fragment-Based Discovery with Rule-of-Three Compliance

With MW = 183.25, cLogP ≈ +0.9, and 1 HBD / 3 HBA, the target compound meets all Rule-of-Three criteria for fragment screening libraries [1]. Its unique combination of a rigid cyclopropane core and a bulky cyclohexyl shadow differentiates it from planar or flexible fragments, enabling exploration of shape-recognition features in target pockets such as the S1′ subsite of matrix metalloproteinases or the P2 pocket of cysteine proteases.

Application
Selection Property
Validation Focus
Membrane-permeable peptidomimetics
Lipophilicity (predicted logP)
Passive diffusion / PAMPA or cell-based permeability assays
Foldamer & constrained peptide engineering
Steric bulk (Taft Es, molar refractivity)
Conformational analysis (NMR, CD) and secondary structure induction
Bioisostere scanning (reduced basicity)
Amine basicity (pKa)
Ionization state measurement; binding assays in hydrophobic pockets
Fragment-based discovery (Rule-of-Three)
Fragment-like properties (MW, logP, HBD/HBA)
Fragment library screening; hit validation and shape recognition studies
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